Calystegine C2

Description

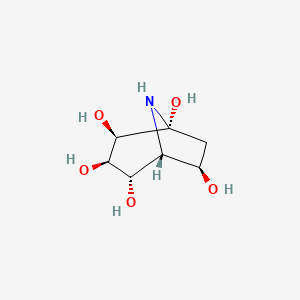

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,2R,3R,4S,5R,6R)-8-azabicyclo[3.2.1]octane-1,2,3,4,6-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO5/c9-2-1-7(13)6(12)5(11)4(10)3(2)8-7/h2-6,8-13H,1H2/t2-,3-,4+,5-,6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGOJRYWHKVYFQK-AGZHHQKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2C(C(C(C1(N2)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]2[C@@H]([C@H]([C@H]([C@]1(N2)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190957-44-9 | |

| Record name | Calystegine C2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190957449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Natural Occurrence and Distribution of Calystegine C2

Calystegine C2, along with other members of the calystegine family, is found across several plant families. The distribution of these compounds is not uniform, with specific plant families and genera being more significant sources than others.

Solanaceae Family

The Solanaceae, or nightshade family, is a prominent source of calystegines. While many species within this family are known to produce a range of calystegines, the presence of this compound has been specifically identified in Duboisia leichhardtii researchgate.net. This Australian native is a notable producer of various tropane (B1204802) alkaloids, including this compound.

Other members of the Solanaceae family, such as the potato (Solanum tuberosum), have been extensively studied for their calystegine content. Research has confirmed the presence of calystegines A3 and B2 in potato tubers, but to date, the specific isolation of this compound from this species has not been reported researchgate.netnih.govnih.gov. Similarly, while Nicandra physalodes and Lycium chinense are known to contain calystegines, specific evidence for the natural occurrence of this compound within these plants is not documented in the current scientific literature elsevierpure.comnih.govnih.gov.

| Plant Species | Family | Presence of this compound | Other Calystegines Present |

| Duboisia leichhardtii | Solanaceae | Confirmed researchgate.net | B1, B2, B4, C1 researchgate.net |

| Solanum tuberosum (Potato) | Solanaceae | Not reported | A3, B2 researchgate.netnih.govnih.gov |

| Nicandra physalodes | Solanaceae | Not reported | B1 and its glucoside researchgate.net |

| Lycium chinense | Solanaceae | Not reported | Various calystegines nih.gov |

Convolvulaceae Family

The Convolvulaceae, or morning glory family, is another significant producer of calystegines. Species such as the sweet potato (Ipomoea batatas) and field bindweed (Convolvulus arvensis) are known to synthesize these compounds nih.govscielo.br. However, the existing body of research primarily highlights the presence of other calystegine variants, such as Calystegine B2 in sweet potatoes nih.gov. Specific scientific reports confirming the natural occurrence of this compound in these species are currently lacking.

Moraceae Family

The Moraceae family, which includes the mulberry tree (Morus alba), has been found to contain a variety of calystegines, including A3, B1, B2, and C1 nih.gov. Despite the diverse range of calystegines identified in this family, the presence of this compound has not been specifically reported in the available scientific literature.

Brassicaceae Family

The Brassicaceae, or cabbage family, has also been identified as a source of calystegines. However, studies on this family have predominantly reported the presence of calystegines A3, A5, and B2 theferns.info. As of now, there are no specific scientific findings that confirm the natural synthesis of this compound within this plant family.

Geographic Distribution Patterns of this compound-Producing Species

The geographic distribution of this compound is intrinsically linked to the native habitats of the plants that produce it. The primary confirmed source, Duboisia leichhardtii, is a tall shrub or small tree native to Australia, specifically found in Queensland theferns.inforesearchgate.net. It typically grows in fertile loam, often in softwood scrub and disturbed sites theferns.info. Hybrids of Duboisia leichhardtii and Duboisia myoporoides are also cultivated commercially for their alkaloid content researchgate.net.

While other plant families known to produce calystegines have a much broader global distribution, the specific geographic patterns for this compound are limited to the distribution of its confirmed plant sources. For instance, the Solanaceae family has a worldwide presence, but the confirmed production of this compound is currently localized to the Australian native, Duboisia leichhardtii.

Localization and Accumulation of this compound within Plant Tissues

The concentration and accumulation of calystegines can vary significantly between different parts of a plant. Research on various calystegine-producing species has shown that these compounds are often sequestered in specific tissues.

In the case of Duboisia leichhardtii, this compound has been isolated from the leaves of greenhouse-cultivated plants researchgate.net. This suggests that the foliage is a primary site of accumulation for this particular compound in this species.

While specific data on the localization of this compound in other species is unavailable due to the lack of confirmed presence, studies on other calystegines in the Solanaceae family provide some insights. For example, in potatoes (Solanum tuberosum), total calystegine concentrations are significantly higher in the sprouts and peel compared to the flesh of the tuber nih.govresearchgate.net. Flowers and young leaves have also been identified as having higher concentrations of calystegines researchgate.net. This differential accumulation suggests a potential protective role for these compounds in rapidly growing or more vulnerable plant tissues. However, it is important to reiterate that these findings pertain to other calystegines and not specifically to this compound in potatoes.

Further research is required to determine the precise tissue-specific and subcellular localization of this compound in Duboisia leichhardtii and to investigate its potential presence and accumulation patterns in other plant species.

Environmental and Genetic Factors Influencing this compound Accumulation

The biosynthesis and accumulation of calystegines, including C2, are complex processes influenced by both the plant's genetic makeup and various environmental stimuli.

Environmental Factors

The production of plant secondary metabolites is known to be significantly affected by abiotic stressors such as temperature, water availability (drought), light intensity, and soil composition mdpi.comnih.gov. While specific research on how these factors directly impact this compound accumulation is not extensively documented, general principles of secondary metabolite production suggest a strong likelihood of influence.

Temperature: Extreme temperatures, both hot and cold, can alter the metabolic pathways in plants, potentially leading to either an increase or decrease in the production of specific alkaloids mdpi.com.

Drought Stress: Water deficit is a significant stressor that often triggers a defense response in plants, which can include the increased synthesis of protective secondary metabolites nih.govencyclopedia.pub. The response, however, varies greatly depending on the plant species and the severity of the drought mdpi.com.

Light Intensity: Light is a critical factor for plant growth and the regulation of metabolic pathways nih.gov. Varying light intensities can influence the expression of genes involved in the biosynthesis of secondary metabolites, thereby affecting their accumulation nih.govnih.govmdpi.commdpi.comresearchgate.net.

Genetic Factors

The genetic control of calystegine biosynthesis is more clearly understood and is intrinsically linked to the tropane alkaloid pathway. Research has identified key enzymes and the genes that encode them as critical determinants of calystegine accumulation.

The biosynthesis of calystegines branches off from the main tropane alkaloid pathway at the intermediate compound, tropinone (B130398). The fate of tropinone is determined by the action of two specific enzymes: tropinone reductase I (TRI) and tropinone reductase II (TRII).

Tropinone Reductase II (TRII): This enzyme is pivotal for the synthesis of calystegines. TRII stereospecifically reduces tropinone to pseudotropine, which is the direct precursor for the formation of the calystegine skeleton.

Genetic Manipulation Studies: Research involving the genetic modification of potato plants (Solanum tuberosum) has provided direct evidence for the role of TRII. When the expression of the gene encoding the TRII enzyme was suppressed using RNA interference (RNAi) technology, the formation of calystegines was severely reduced. This finding confirms that the TRII gene is a critical genetic factor controlling the level of calystegine accumulation in plants.

The table below summarizes the key genes and enzymes involved in the calystegine biosynthetic pathway.

| Gene/Enzyme | Function | Impact on Calystegine Accumulation |

| Tropinone Reductase II (TRII) | Reduces tropinone to pseudotropine | Essential; suppression of its gene severely compromises calystegine formation. |

| Tropinone Reductase I (TRI) | Reduces tropinone to tropine (precursor to other tropane alkaloids) | Competes with TRII for the common substrate, tropinone. |

Biosynthetic Pathways of Calystegine C2

Precursor Identification and Elucidation in Calystegine C2 Biosynthesis

The biosynthesis of this compound is deeply rooted in the tropane (B1204802) alkaloid pathway. The foundational precursor for all tropane alkaloids, including calystegines, is the N-methyl-Δ1-pyrrolinium cation, which originates from the amino acids ornithine or arginine. nih.govmdpi.com A pivotal and well-established precursor for the calystegine branch of this pathway is pseudotropine. nih.govresearchgate.net While tropine, another tropane alkaloid intermediate, serves as the precursor for hyoscyamine (B1674123) and scopolamine (B1681570), pseudotropine is specifically channeled into the biosynthesis of calystegines. nih.govfrontiersin.orgnih.gov

The formation of pseudotropine itself is a critical juncture. It is derived from tropinone (B130398), a central intermediate in the tropane alkaloid pathway. nih.govmdpi.com The conversion of tropinone to pseudotropine marks the commitment of the metabolic flow towards the synthesis of calystegines. nih.gov Although the broader tropane alkaloid pathway leading to tropinone is relatively well-understood, the specific subsequent steps leading from pseudotropine to the various calystegines, including C2, are still under active investigation. nih.govmdpi-res.com

Enzymatic Steps and Mechanisms in this compound Formation

The transformation of pseudotropine into this compound involves a series of enzymatic reactions, primarily hydroxylations, that are characteristic of secondary metabolite biosynthesis.

Role of Cytochrome P450 Enzymes (e.g., CYP80F1) in Hydroxylation

Cytochrome P450 enzymes (CYPs) are a large and diverse group of monooxygenases that play a crucial role in the oxidation of various compounds in plants, including the hydroxylation steps in alkaloid biosynthesis. mdpi.comsioc-journal.cn In the context of tropane alkaloid biosynthesis, the littorine (B1216117) mutase/monooxygenase (CYP80F1) is a known cytochrome P450 enzyme involved in the rearrangement and hydroxylation of littorine to form hyoscyamine aldehyde. mdpi.com While the direct involvement of CYP80F1 in this compound biosynthesis from pseudotropine is not explicitly detailed, it is hypothesized that sequential hydroxylation of the pseudotropine core to produce the various calystegine structures is catalyzed by cytochrome P450 enzymes. These enzymes are responsible for introducing hydroxyl groups at specific positions on the tropane ring, leading to the diversity of calystegine structures.

Tropinone Reductases (e.g., TR-II) in Pseudotropine Formation

The formation of pseudotropine from tropinone is a stereospecific reduction catalyzed by the enzyme tropinone reductase II (TR-II; EC 1.1.1.236). nih.govmdpi.com This enzyme is distinct from its counterpart, tropinone reductase I (TR-I; EC 1.1.1.206), which reduces tropinone to tropine, the precursor for hyoscyamine and scopolamine. nih.govmdpi.comfrontiersin.org Therefore, the activity of TR-II represents a critical branch point in the tropane alkaloid pathway, directing the metabolic flux towards calystegine biosynthesis. nih.gov

Studies in potato (Solanum tuberosum), a known producer of calystegines, have confirmed the presence and activity of TR-II. researchgate.netnih.gov Suppression of the gene encoding TR-II in potato plants through RNA interference (RNAi) resulted in a significant reduction in calystegine accumulation, providing strong in vivo evidence for its essential role in the pathway. researchgate.net The recombinant TR-II from potato, when expressed in Escherichia coli, demonstrated the expected catalytic activity of converting tropinone to pseudotropine. researchgate.net

| Enzyme | Substrate | Product | Function in Calystegine Biosynthesis |

| Tropinone Reductase I (TR-I) | Tropinone | Tropine | Competes for tropinone, leading to hyoscyamine/scopolamine. nih.govfrontiersin.org |

| Tropinone Reductase II (TR-II) | Tropinone | Pseudotropine | Commits tropinone to the calystegine biosynthetic pathway. nih.govresearchgate.netnih.gov |

N-Methyltransferase Activity in Related Calystegines

N-methyltransferases are enzymes that catalyze the transfer of a methyl group, typically from S-adenosylmethionine (SAM), to a substrate. In the broader context of tropane and nicotine (B1678760) alkaloid biosynthesis, putrescine N-methyltransferase (PMT) is a key enzyme that catalyzes the first committed step. nih.govnih.gov While this compound is a nortropane alkaloid, meaning it lacks the N-methyl group characteristic of many other tropane alkaloids, N-methylated calystegines have been isolated from some plants, such as Lycium chinense. nih.gov The formation of these N-methylcalystegines suggests the activity of an N-methyltransferase that acts on the calystegine skeleton. nih.gov However, the specific enzyme responsible for the N-demethylation of the tropane ring to form the nortropane structure of calystegines has not yet been fully characterized. researchgate.net

Genetic Regulation of this compound Biosynthetic Enzymes

The biosynthesis of this compound is under tight genetic control, with the expression of key biosynthetic genes often being tissue-specific and responsive to developmental and environmental cues. In potato, transcripts for PMT, the enzyme catalyzing an early step in the pathway, have been found predominantly in small tuber sprouts. nih.gov Similarly, the expression of the gene encoding TR-II has been detected in the roots, tubers, and aerial parts of potato plants. researchgate.net

The spatial distribution of enzyme expression suggests a complex regulation and potential transport of intermediates or final products within the plant. For instance, in potato, TR-II protein has been localized in the cortex and phloem parenchyma of roots and stolons, and in the companion cells of tuber sprouts. mdpi.comnih.gov Studies involving the genetic modification of carbohydrate metabolism in potatoes have indicated a link between sucrose (B13894) availability and calystegine accumulation, suggesting that the expression of biosynthetic enzymes may be influenced by the plant's primary metabolism. psu.edu

In Vitro and In Vivo Studies of this compound Biosynthesis

Both in vitro and in vivo studies have been instrumental in elucidating the biosynthetic pathway of this compound.

In Vitro Studies:

The expression of cDNAs encoding TR-I and TR-II from potato in E. coli has allowed for the characterization of their enzymatic properties. nih.gov These studies confirmed that one reductase produces pseudotropine, the precursor for calystegines, while the other forms tropine. nih.gov

Purified PMT1 from potato, expressed in E. coli, was shown to be a specific N-methyltransferase for putrescine, confirming its role in the early stages of the tropane alkaloid pathway. nih.gov

In Vivo Studies:

Genetic engineering of potato plants has provided direct evidence for the roles of specific enzymes. researchgate.net Suppression of TR-II expression via RNAi led to a significant decrease in calystegine levels, demonstrating its crucial role in vivo. researchgate.net

Investigations into potato plants with altered carbohydrate metabolism have shown that increased levels of soluble sugars can lead to higher calystegine accumulation, highlighting the interplay between primary and secondary metabolism in vivo. psu.edu

| Study Type | Organism/System | Key Finding |

| In Vitro | E. coli (recombinant) | Confirmed the distinct product specificities of TR-I (tropine) and TR-II (pseudotropine) from potato. nih.gov |

| In Vitro | E. coli (recombinant) | Demonstrated the specific N-methyltransferase activity of potato PMT1 on putrescine. nih.gov |

| In Vivo | Potato (S. tuberosum) | RNAi suppression of TR-II significantly reduced calystegine accumulation. researchgate.net |

| In Vivo | Potato (S. tuberosum) | Overexpression of PMT did not increase calystegine levels. researchgate.net |

| In Vivo | Potato (S. tuberosum) | Altered carbohydrate metabolism, leading to higher soluble sugars, correlated with increased calystegines. psu.edu |

Chemical Synthesis Strategies for Calystegine C2 and Analogues

Total Synthesis Approaches to the Nortropane Skeleton of Calystegine C2

The total synthesis of the nortropane skeleton, the core structure of this compound, has been a significant focus of synthetic organic chemistry. Key strategies involve the construction of the seven-membered ring and the bicyclic system from acyclic or simpler cyclic precursors.

A highly effective strategy for the enantiopure synthesis of calystegine alkaloids involves a zinc-mediated fragmentation of protected methyl 6-iodo-glycosides. Current time information in Bangalore, IN. This key step is followed by the in situ formation of a benzyl (B1604629) imine and a subsequent Barbier-type allylation. Current time information in Bangalore, IN. The choice of metal in the Barbier-type allylation is crucial for controlling the stereochemistry of the resulting homoallylic alcohols. Current time information in Bangalore, IN.acs.org This sequence provides functionalized 1,8-nonadienes, which are pivotal intermediates for further cyclization. Current time information in Bangalore, IN.

The Barbier-type reaction, typically carried out in aqueous media with metals like zinc, tin, or indium, is an important process for forming carbon-carbon bonds. acs.org It offers a "greener" alternative to traditional organometallic reactions that often require anhydrous conditions and toxic reagents. acs.org

Table 1: Key Features of Zinc-Mediated Fragmentation and Barbier-Type Allylation in Calystegine Synthesis

| Step | Description | Key Reagents | Outcome |

| Fragmentation | Cleavage of a protected methyl 6-iodo-glycoside to form an open-chain aldehyde. | Zinc | Acyclic aldehyde intermediate |

| Allylation | In situ formation of an imine followed by allylation to create a diene. | Zinc, Magnesium, or Indium; Allyl bromide | Functionalized 1,8-nonadiene |

Ring-closing metathesis (RCM) is a powerful and widely used reaction in organic synthesis for the formation of cyclic compounds, including the seven-membered ring of the nortropane skeleton. Current time information in Bangalore, IN. The 1,8-nonadienes generated from the Barbier-type allylation are ideal substrates for RCM. This intramolecular reaction, often catalyzed by ruthenium-based catalysts like the Grubbs catalyst, efficiently constructs the cycloheptene (B1346976) ring found in calystegine precursors. Current time information in Bangalore, IN. The driving force for this reaction is often the formation of volatile ethylene (B1197577) as a byproduct. Current time information in Bangalore, IN. A new synthetic route has been described where the ketone functionality is directly installed during the RCM step for the synthesis of Calystegine B2. nih.gov

Following the formation of the cycloheptene ring via RCM, a regioselective hydroboration-oxidation reaction is employed to introduce a hydroxyl group, which is then oxidized to a ketone. Current time information in Bangalore, IN. This two-step process typically involves the anti-Markovnikov addition of a borane (B79455) reagent across the double bond, followed by oxidation with hydrogen peroxide and a base. Current time information in Bangalore, IN. This method allows for the precise placement of the carbonyl group in the cycloheptanone (B156872) intermediate, which is essential for the subsequent intramolecular cyclization to form the final nortropane structure. Current time information in Bangalore, IN.

Stereoselective Synthesis of this compound Isomers

The biological activity of calystegines is highly dependent on the stereochemistry of the hydroxyl groups. Therefore, developing stereoselective synthetic routes to specific isomers, such as this compound, is of paramount importance. The synthesis of various calystegine analogues, including those of the B and C series, often relies on starting from chiral pool precursors like D-glucose, D-galactose, and D-mannose. Current time information in Bangalore, IN.acs.org The inherent stereochemistry of these starting materials guides the stereochemical outcome of the final product. For instance, Calystegines B2, B3, and B4 have been prepared from D-glucose, D-galactose, and D-mannose, respectively. acs.org The stereocontrol in key steps like the Barbier-type allylation is critical for achieving the desired isomer. Current time information in Bangalore, IN.acs.org The synthesis of this compound has been achieved through a stereoselective 6π-electrocyclic ring-opening/Huisgen [3+2]-cycloaddition cascade. nih.govuni-regensburg.de

Semi-synthetic Modifications of this compound Precursors and Related Structures

Semi-synthesis offers an alternative approach to generate novel calystegine analogues by chemically modifying naturally occurring precursors or synthetic intermediates. nih.gov This strategy can be more efficient than total synthesis for accessing a library of related compounds for structure-activity relationship (SAR) studies. For example, derivatives of naturally occurring tropane (B1204802) alkaloids have been synthesized to produce valuable medicines. researchgate.net The development of hybrid molecules, combining pharmacophores from different natural products, is an emerging area. nih.gov For instance, hybrid iminosugars combining features of LAB and calystegine have been designed and synthesized. wilddata.cn Chemoenzymatic methods are also employed, utilizing enzymes to perform specific transformations on synthetic substrates, which can offer high selectivity and milder reaction conditions. beilstein-journals.org The semi-synthetic derivatives of oleanolic acid, for example, have been evaluated as anti-cancer agents. nih.gov

Development of Novel Methodologies for the this compound Core Structure

Recent advancements include the use of Rh-catalyzed asymmetric Suzuki-Miyaura-type cross-coupling reactions for the asymmetric synthesis of nortropanes. tmc.edu Another innovative approach involves a 6π-electrocyclic ring-opening/Huisgen [3+2]-cycloaddition cascade of monocyclopropanated heterocycles to construct the tropane skeleton stereoselectively. nih.gov Furthermore, a strategy based on consecutive nucleophilic allylation, oxidation, and intramolecular dipolar cycloaddition has been developed to access new polyhydroxylated nortropane analogues related to calystegines. researchgate.net These novel methods provide powerful tools for the synthesis of not only naturally occurring calystegines but also a wide range of rationally designed analogues with potentially enhanced or new biological activities. nih.govtmc.edu

Biological Activities and Molecular Mechanisms of Calystegine C2

Glycosidase Inhibition by Calystegine C2 and Related Calystegines: Enzyme Specificity and Kinetics

This compound, a polyhydroxylated nortropane alkaloid, is recognized for its role as a glycosidase inhibitor. biosynth.comcabidigitallibrary.org This inhibitory activity is a key aspect of its biological function, influencing various cellular processes by interfering with carbohydrate metabolism. cabidigitallibrary.orgwur.nl The specificity and kinetics of this inhibition are crucial for understanding its effects.

This compound, along with other calystegines, demonstrates a range of specificities towards different glycosidases. While information specifically detailing this compound's broad-spectrum inhibition is limited, the inhibitory profiles of closely related calystegines provide valuable context. For instance, Calystegine B2 is a potent inhibitor of both β-glucosidase and α-galactosidase. chemfaces.comnih.gov The addition of a hydroxyl group, such as in calystegines B1 and C1, tends to enhance inhibitory activity towards β-glucosidase and β-galactosidase but reduces or eliminates it against α-galactosidase. nih.gov

Notably, Calystegine C1, which differs from C2 by the stereochemistry at one of the hydroxyl groups, is a potent competitive inhibitor of β-glucosidase. researchgate.net Among the calystegines isolated, only this compound has been reported to exhibit inhibitory activity against all tested α-mannosidases. researchgate.net In contrast, some calystegines show high specificity; for example, N-methylcalystegine B2 is a very specific inhibitor of α-galactosidase. nih.gov Calystegine B4 also shows specific inhibition, potently affecting trehalase among rat intestinal glycosidases. researchgate.net

The inhibitory spectrum for various calystegines against different glycosidases is summarized below:

| Calystegine | β-glucosidase | α-galactosidase | β-xylosidase | α-glucosidase | Other |

| Calystegine C1 | Potent inhibitor researchgate.net | Weak or no inhibition nih.gov | Inhibited by nortropanes researchgate.net | - | Potent inhibitor of β-galactosidase nih.gov |

| This compound | - | - | - | - | Inhibits α-mannosidases researchgate.net |

| Calystegine B1 | Potent inhibitor researchgate.netresearchgate.net | Weak or no inhibition nih.gov | - | - | Potent inhibitor of β-galactosidase nih.gov |

| Calystegine B2 | Potent inhibitor chemfaces.comresearchgate.net | Potent inhibitor chemfaces.comnih.gov | - | Low inhibition of sucrase researchgate.net | - |

| Calystegine B4 | Competitive inhibitor researchgate.net | No significant activity researchgate.net | - | - | Potent inhibitor of trehalase researchgate.net |

| Calystegine A3 | - | - | Inhibited by nortropanes researchgate.net | Low inhibition researchgate.netnih.gov | - |

The potency of glycosidase inhibition by calystegines is quantified by kinetic parameters such as the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀). sigmaaldrich.com For Calystegine C1, a close structural analog of C2, the Kᵢ values for the inhibition of bovine, human, and rat β-glucosidase are 15 µM, 1.5 µM, and 1 µM, respectively. researchgate.net

Other related calystegines also exhibit strong inhibitory potential. Calystegine B1 shows Kᵢ values of 150 µM, 10 µM, and 1.9 µM against bovine, human, and rat β-glucosidase, respectively. researchgate.net Calystegine B2 is a potent competitive inhibitor of almond β-glucosidase with a Kᵢ of 1.9 µM and coffee bean α-galactosidase with a Kᵢ of 0.86 µM. nih.gov The N-methyl derivative of Calystegine B2 is an even more potent inhibitor of coffee bean α-galactosidase, with a Kᵢ of 0.47 µM. nih.gov

A selection of kinetic data for various calystegines is presented in the table below:

| Calystegine | Enzyme | Source | Kᵢ (µM) | IC₅₀ (µM) |

| Calystegine C1 | β-glucosidase | Bovine | 15 researchgate.net | - |

| β-glucosidase | Human | 1.5 researchgate.net | - | |

| β-glucosidase | Rat | 1 researchgate.net | - | |

| β-xylosidase | Human | 0.13 researchgate.net | - | |

| Calystegine B1 | β-glucosidase | Bovine | 150 researchgate.net | - |

| β-glucosidase | Human | 10 researchgate.net | - | |

| β-glucosidase | Rat | 1.9 researchgate.net | - | |

| Calystegine B2 | β-glucosidase | Almond | 1.9 nih.gov | - |

| α-galactosidase | Coffee Bean | 0.86 nih.gov | - | |

| N-methylcalystegine B2 | α-galactosidase | Coffee Bean | 0.47 nih.gov | - |

| α-galactosidase | Rat Liver Lysosomal | 1.8 nih.gov | - | |

| Calystegine B4 | Trehalase | Rat Intestinal | - | 9.8 researchgate.net |

Calystegines typically act as competitive inhibitors of glycosidases. csbsju.eduuni-halle.de This mechanism involves the inhibitor molecule binding to the active site of the enzyme, thereby competing with the natural substrate. csbsju.edulibretexts.org The structural resemblance of calystegines to monosaccharides allows them to fit into the enzyme's active site. researchgate.net

Studies on related calystegines, such as B1, B2, and C1, have confirmed their role as potent competitive inhibitors. researchgate.netresearchgate.net For example, Calystegine B2 is a potent competitive inhibitor of almond β-glucosidase and coffee bean α-galactosidase. nih.gov Similarly, Calystegine B1 and C1 are potent competitive inhibitors of β-glucosidase from bovine, human, and rat sources. researchgate.net This competitive inhibition mechanism is a common characteristic among this class of alkaloids. uni-halle.de

Effects of this compound on Cellular Processes (in vitro and ex vivo Studies)

The glycosidase inhibitory activity of this compound and related compounds has significant implications for cellular functions, particularly those involving carbohydrate metabolism and glycoprotein (B1211001) processing. cabidigitallibrary.orgwur.nl

The inhibition of specific glycosidases by calystegines can alter the processing of N-linked glycoproteins. biosynth.com Glycosidases play a crucial role in trimming sugar residues from newly synthesized glycoproteins in the endoplasmic reticulum and Golgi apparatus, a process essential for their correct folding and function. cabidigitallibrary.org By inhibiting these enzymes, calystegines can interfere with this intricate process. biosynth.com For example, swainsonine, another glycosidase inhibitor often found alongside calystegines, inhibits Golgi mannosidase II, which is involved in N-linked glycoprotein processing. cabidigitallibrary.org This leads to alterations in the synthesis and transport of glycoproteins, affecting cell adhesion molecules, hormones, and membrane receptors. cabidigitallibrary.org

Calystegines have a demonstrated ability to modulate carbohydrate metabolism. cabidigitallibrary.orgwur.nl By inhibiting glycosidases, these compounds can block the breakdown of carbohydrates. europa.eu This has been shown to have protective effects in cellular models. For instance, calystegines have been shown to protect human adipose-derived stromal stem cells from the detrimental effects of high glucose conditions. researchgate.net This protective effect is associated with the promotion of the PI3K/AKT/mTOR pathway, which is involved in cell survival and metabolic function. researchgate.net The inhibition of intestinal α-glucosidases, such as maltase and sucrase, by calystegines suggests a potential role in regulating the absorption of dietary carbohydrates. researchgate.net

Influence of this compound on Cell Survival and Oxidative Stress Pathways (e.g., in HuASCs)

Research into the biological effects of calystegines has highlighted their potential to modulate cellular health, particularly under conditions of stress. Studies utilizing total calystegine extracts have demonstrated significant protective effects on human adipose-derived stem cells (HuASCs) subjected to hyperglycemic conditions. researchgate.netuni-halle.de Treatment with these extracts was found to enhance the survival of hyperglycemic cells. researchgate.netchemfaces.com This pro-survival effect is linked to a marked reduction in oxidative stress, failure in mitochondrial dynamics, and endoplasmic reticulum stress. researchgate.net

The calystegine extracts were observed to bolster the endogenous antioxidant defenses of the cells. researchgate.net In HuASCs cultured under high glucose, calystegine treatment led to an increase in the enzymatic activities of superoxide (B77818) dismutase (SOD) and catalase (CAT), key enzymes in the antioxidant defense system. ethernet.edu.et This intervention helps to counteract the excessive production of reactive oxygen species (ROS) typically induced by hyperglycemia. ethernet.edu.et The protective mechanism appears to be associated with the restoration of the PI3K/AKT/mTOR signaling pathway, a critical axis for cell metabolism, growth, and survival. researchgate.netuni-halle.de While these findings point to the potent antioxidant and cytoprotective properties of the calystegine family, the specific contribution of this compound to these observed effects has not been individually delineated in the referenced studies.

Table 1: Effects of Total Calystegine Extract on HuASCs under Hyperglycemic Conditions

| Cellular Process | Observed Effect of Calystegine Extract | Associated Molecular Pathway/Mechanism |

| Cell Survival | Increased survival of cells under high glucose. researchgate.netchemfaces.com | Restoration of the PI3K/AKT/mTOR pathway. researchgate.netuni-halle.de |

| Oxidative Stress | Diminished overall oxidative stress. researchgate.net | Enhanced endogenous antioxidant defenses; increased SOD and CAT activity. researchgate.netethernet.edu.et |

| Mitochondrial Dynamics | Reduced mitochondrial dynamics failure. researchgate.net | Modulation of mitochondrial fusion and fission genes. uni-halle.de |

| ER Stress | Diminished endoplasmic reticulum stress. researchgate.net | Not specified. |

Modulation of Inflammatory Responses by this compound

The inflammatory response, often triggered by metabolic stressors like hyperglycemia, can be significantly modulated by nortropane alkaloids, including calystegines. researchgate.net In studies on HuASCs, total calystegine extracts effectively prevented the inflammatory response mediated by high glucose levels. researchgate.netuni-halle.de This anti-inflammatory action was evidenced by the regulation of both pro- and anti-inflammatory cytokine expression at both the mRNA and protein levels. researchgate.netuni-halle.de

Specifically, the extract was shown to reduce the gene expression of key pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). uni-halle.de In other cell types, such as HepG2 cells, calystegines have been shown to mitigate inflammation by regulating the NF-κB/JNK/TLR4 axis and inhibiting the recruitment of downstream pro-inflammatory cytokines. researchgate.net The anti-inflammatory effects of calystegine alkaloids have also been demonstrated in vivo in a carrageenan-induced mouse paw edema model. researchgate.net However, these studies were conducted using general extracts, and the precise role and potency of this compound as an individual molecule in modulating these inflammatory pathways remain to be specifically characterized.

Interactions of this compound with Biological Macromolecules (e.g., Enzyme Active Sites)

Calystegines, as polyhydroxylated nortropane alkaloids, are structural mimics of monosaccharides. researchgate.net This structural similarity allows them to interact with the active sites of glycosidase enzymes, leading to the inhibition of their catalytic activity. researchgate.net

Binding Affinity and Orientation Studies

Molecular docking studies have provided insight into how calystegine isomers bind to the active sites of enzymes. A study on human lysosomal β-glucocerebrosidase (GCase) revealed that the binding orientation of different calystegine isomers is critical for their inhibitory affinity. chemfaces.com For instance, Calystegine B2 was found to have favorable van der Waals interactions with amino acid residues such as Phe128, Trp179, and Phe246, and to form essential hydrogen bonds with Asp127, Glu235, and Glu340 within the enzyme's active site. chemfaces.com

While all tested calystegine isomers (A3, B2, B3, and B4) bound to the same active site, their orientations differed based on the configuration of their hydroxyl groups. chemfaces.com Calystegine A3 adopted the same binding orientation as B2 (Type 1), and both effectively stabilized the enzyme. chemfaces.com In contrast, calystegines B3 and B4 assumed a different orientation (Type 2) and did not effectively stabilize the enzyme, highlighting that a suitable binding orientation is a prerequisite for strong affinity. chemfaces.com

Among the various calystegines, this compound, which is the 2-epimer of Calystegine C1, has been identified as an inhibitor of α-mannosidases. researchgate.netresearchgate.netresearchgate.net This specificity arises from the spatial arrangement of its hydroxyl groups, which allows it to be recognized by these particular enzymes. ethernet.edu.et

Table 2: Enzyme Inhibition Profile of Selected Calystegines

| Calystegine | Target Enzyme(s) | Inhibition Type | Key Finding |

| This compound | α-Mannosidases researchgate.netresearchgate.netresearchgate.net | Competitive | Exhibits inhibitory activity against various α-mannosidases tested. researchgate.net |

| Calystegine B2 | β-Glucocerebrosidase, β-Glucosidase, α-Galactosidase chemfaces.comchemfaces.com | Competitive | Potent inhibitor of human lysosomal β-glucocerebrosidase (Ki = 3.3 μM). chemfaces.com |

| Calystegine A3 | β-Glucocerebrosidase, Human intestinal maltase and sucrase chemfaces.comethernet.edu.et | Competitive | Effectively stabilized β-glucocerebrosidase in complex with the enzyme. chemfaces.com |

| Calystegine C1 | β-Glucosidase, β-Galactosidase researchgate.net | Competitive | Addition of a hydroxyl group at C6exo enhances inhibitory potential towards these enzymes. researchgate.net |

Allosteric Modulation of Enzyme Activity by this compound

Allosteric modulation involves the binding of an effector molecule to a site on the enzyme other than the active site, causing a conformational change that alters its activity. biocrick.com However, the mechanism of action for calystegines, including C2, is characterized by competitive inhibition. chemfaces.com This is because their sugar-mimic structure allows them to bind directly to the enzyme's active site, competing with the natural substrate. researchgate.net The available scientific literature from the search results does not provide evidence that this compound functions as an allosteric modulator. Instead, its biological activity as a glycosidase inhibitor is attributed to its direct interaction with the catalytic center of the enzyme. chemfaces.comethernet.edu.et

Pre-clinical In Vivo Studies of this compound and Analogues (Mechanistic Focus)

Pre-clinical research, including studies in animal and cellular models, has begun to uncover the mechanistic effects of calystegines in disease contexts, particularly those involving glycosidase dysfunction like lysosomal storage disorders. researchgate.net

This compound Effects in Animal Models of Disease (Mechanistic Investigations, e.g., Lysosomal Storage Disorders)

While direct in vivo studies focusing exclusively on this compound are not detailed in the provided search results, research on its analogues and related plant toxicity provides mechanistic insights. For example, poisoning of livestock by Weir vine, which contains Calystegine B2, results in an induced lysosomal storage disease, specifically mannosidosis. chemfaces.com This condition is likely exacerbated by the inhibition of β-glucosidase and α-galactosidase by Calystegine B2. chemfaces.com Similarly, poisoning syndromes observed in animals consuming certain Solanum species are thought to be lysosomal storage disorders caused by glycosidase inhibition from the calystegines present in the plants. researchgate.net

In a cellular model relevant to Gaucher's disease, a lysosomal storage disorder caused by deficient β-glucocerebrosidase (GCase) activity, certain calystegines have shown promise as pharmacological chaperones. chemfaces.com Pharmacological chaperones are small molecules that can bind to and stabilize mutant enzymes, facilitating their proper folding and trafficking. It was found that Type 1 oriented calystegines, such as A3 and B2, effectively stabilized mutant GCase and increased its intracellular activity in fibroblasts from a Gaucher's disease patient (N370S mutation). chemfaces.com Given that this compound is a known inhibitor of α-mannosidase, an enzyme deficient in the lysosomal storage disorder alpha-mannosidosis, it holds potential as a tool for investigating this and related disorders. researchgate.net

Pharmacodynamic Profiling of this compound in Pre-clinical Systems

The pharmacodynamic profile of this compound in pre-clinical investigations is primarily characterized by its activity as a glycosidase inhibitor. Research has focused on in vitro enzyme inhibition assays to determine its potency and selectivity against a range of glycosidases. These studies reveal a distinct inhibitory profile for this compound, largely defined by its unique stereochemistry.

This compound is a pentahydroxy-nortropane alkaloid, and its spatial structure plays a critical role in its biological function. researchgate.net It is the 2-epimer of Calystegine C1, meaning it differs only in the orientation of the hydroxyl group at the C2 position. researchgate.net This subtle structural difference results in a significantly different pharmacodynamic profile compared to its epimer and other calystegines.

The most notable finding from pre-clinical enzyme assays is that this compound uniquely exhibits inhibitory activity against α-mannosidases. researchgate.netresearchgate.net In one key study, among a range of calystegines isolated and tested, only this compound demonstrated inhibitory effects against all α-mannosidases in the screening panel. researchgate.net This suggests a selective interaction with the active site of these particular enzymes. The inhibition of α-mannosidase is a property shared with other well-known alkaloids like swainsonine. researchgate.net

Conversely, and in stark contrast to its epimer, this compound showed no significant inhibitory activity against β-glucosidase or β-galactosidase. researchgate.net Calystegine C1, on the other hand, is a potent inhibitor of both these enzymes. researchgate.net This highlights the critical importance of the stereochemical configuration of the hydroxyl group at the C2 position for enzyme recognition and binding. researchgate.net It is believed that an equatorially oriented hydroxyl group at C2 is an essential feature for strong binding to the active site of certain glycosidases, a feature absent in this compound. researchgate.net

While qualitative data clearly define its selective activity, specific inhibitory constants (Kᵢ) or IC₅₀ values for this compound against various α-mannosidases are not extensively detailed in the available literature. However, the comparative inhibitory profile against its epimer, Calystegine C1, provides a clear pharmacodynamic differentiation.

The following table summarizes the comparative inhibitory findings for this compound and Calystegine C1 from in vitro pre-clinical assays.

Table 1: Comparative Glycosidase Inhibitory Activity of this compound and Calystegine C1

| Compound | Target Enzyme | Inhibitory Activity | Source |

| This compound | α-Mannosidase | Inhibitory | researchgate.net |

| β-Glucosidase | No Significant Inhibition | researchgate.net | |

| β-Galactosidase | No Significant Inhibition | researchgate.net | |

| Calystegine C1 | α-Mannosidase | Not Reported as Inhibitor | researchgate.net |

| β-Glucosidase | Potent Inhibitor | researchgate.net | |

| β-Galactosidase | Potent Inhibitor | researchgate.net |

This table illustrates the qualitative findings from pre-clinical enzyme inhibition assays. "Inhibitory" denotes a demonstrated effect, while "No Significant Inhibition" indicates a lack of activity observed in the same studies.

Structure Activity Relationship Sar Studies of Calystegine C2 and Its Analogues

Impact of Structural Modifications on Calystegine C2 Glycosidase Inhibition Profile

Structural modifications to the this compound molecule can have profound effects on its ability to inhibit various glycosidases. The nortropane ring system provides a rigid scaffold that mimics the transition state of the natural substrate in the enzyme's active site. nih.govrsc.org However, the specific interactions that determine inhibitory activity are dictated by the functional groups attached to this core structure.

The number and spatial orientation (stereochemistry) of hydroxyl (-OH) groups on the nortropane ring are the most critical factors determining the inhibitory profile of calystegines. nih.gov Calystegines are categorized into groups A, B, and C based on their number of hydroxyl groups (three, four, and five, respectively). researchgate.net this compound, with five hydroxyls, belongs to the C group. ontosight.ai

The specific configuration of these hydroxyls is paramount for potent and selective inhibition. Research has shown that even minor changes in the stereochemistry can dramatically alter which enzymes are inhibited. For instance, the addition of a hydroxyl group at the C6-exo position (transitioning from a B-type to a C-type calystegine like C1) enhances the inhibitory potential against β-glucosidase and β-galactosidase. researchgate.netnih.gov Conversely, this same modification significantly reduces or even eliminates inhibitory activity towards α-galactosidase. nih.govresearchgate.net

Furthermore, the orientation of these hydroxyl groups dictates how the inhibitor fits into the enzyme's active site. Studies comparing calystegine isomers B2, A3, B3, and B4 against β-glucocerebrosidase found that their binding orientations were distinctly different, directly impacting their inhibitory effectiveness. nih.gov This highlights that a precise arrangement of hydroxyl groups is necessary to achieve optimal hydrogen bonding and complementary fit within a specific enzyme's catalytic site. nih.gov The natural (+)-enantiomer of calystegine B2 is biologically active, while the synthetic (-)-enantiomer shows no glycosidase inhibitory properties, further underscoring the importance of stereochemistry. nih.govchemfaces.comnih.gov

Modification of the nitrogen atom in the 8-azabicyclo[3.2.1]octane skeleton, particularly through N-methylation, significantly alters the specificity and potency of calystegine analogues. researchgate.net Naturally occurring N-methylcalystegines have been isolated, and chemical N-methylation of various calystegines has been performed to probe its effects. nih.gov

A prominent example is the N-methylation of calystegine B2. While calystegine B2 inhibits both β-glucosidase and α-galactosidase, its N-methyl derivative, N-methylcalystegine B2, shows a marked lack of inhibition towards β-glucosidase. nih.govresearchgate.netchemfaces.com However, it becomes a more potent and highly specific competitive inhibitor of α-galactosidase. researchgate.netnih.gov This shift in specificity is a common theme. The chemical N-methylation of calystegine A3 and B4 was also found to dramatically enhance their inhibition of coffee bean α-galactosidase while nearly eliminating their activity against β-glucosidase and trehalase, respectively. nih.govresearchgate.net

Conversely, this effect is not universal and depends on the parent structure. For N-methylcalystegine C1, the N-methylation did not enhance its already weak inhibition of α-galactosidase, likely because the parent calystegine C1's hydroxyl configuration is not favorable for binding to this particular enzyme in the first place. nih.govresearchgate.net These findings demonstrate that N-methylation is a powerful tool for fine-tuning the enzymatic specificity of calystegine inhibitors.

| Compound | Parent Compound | Modification | Target Enzyme | Effect on Inhibition | Ki (µM) |

| N-methylcalystegine B2 | Calystegine B2 | N-methylation | Coffee bean α-galactosidase | More potent inhibitor | 0.47 nih.gov |

| Calystegine B2 | - | - | Coffee bean α-galactosidase | Potent inhibitor | 0.86 nih.gov |

| N-methylcalystegine B2 | Calystegine B2 | N-methylation | β-glucosidase | Activity eliminated | - |

| Calystegine B2 | - | - | Almond β-glucosidase | Potent inhibitor | 1.9 nih.gov |

| N-methylcalystegine A3 | Calystegine A3 | N-methylation | Coffee bean α-galactosidase | Markedly enhanced | 5.2 nih.gov |

| N-methylcalystegine B4 | Calystegine B4 | N-methylation | Coffee bean α-galactosidase | Markedly enhanced | 36 nih.gov |

Computational Approaches in this compound SAR Elucidation

Computational methods have become indispensable tools for elucidating the SAR of calystegines, providing insights into inhibitor-enzyme interactions at an atomic level. researchgate.net

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand (inhibitor) when it interacts with a target protein (enzyme). researchgate.net This method has been extensively applied to understand the SAR of calystegines. nih.gov

For instance, docking studies of calystegine B2 with human lysosomal β-glucocerebrosidase revealed favorable van der Waals interactions with residues such as Phe128, Trp179, and Phe246, and a network of hydrogen bonds with residues including Glu235, Glu340, and Asp127, similar to other known inhibitors. nih.govchemfaces.com

Crucially, docking simulations were able to differentiate the binding poses of various calystegine isomers. These studies successfully predicted that calystegine A3 and B2 adopt a "Type 1" orientation, while B3 and B4 bind in a "Type 2" orientation. nih.govchemfaces.com This computational insight directly correlated with experimental data on their ability to act as pharmacological chaperones, confirming that the binding pose is a key determinant of biological activity. nih.gov By analyzing these predicted poses, researchers can rationalize why certain isomers are potent inhibitors while others are not, guiding the design of new analogues with improved affinity.

Molecular dynamics (MD) simulations offer a more dynamic view of the inhibitor-enzyme complex compared to the static picture provided by docking. researchgate.netnih.gov MD simulations compute the movements of atoms over time, allowing researchers to assess the stability of a binding pose, the flexibility of the protein and ligand, and the role of surrounding water molecules. nih.gov

In the context of glycosidase inhibitors, MD simulations have been used to study the binding mechanisms of iminosugars to β-glucosidase, analyzing how different protonation states of the inhibitor and key enzymatic residues affect the interaction. researchgate.net For calystegines, MD simulations can be used to refine the binding poses predicted by molecular docking. By simulating the behavior of the calystegine-GCase complex over nanoseconds, researchers can confirm the stability of key hydrogen bonds and hydrophobic interactions, providing a more accurate prediction of the binding affinity and mechanism. researchgate.net This computational approach helps to validate docking results and provides a deeper understanding of the dynamic interactions that govern the structure-activity relationship.

Advanced Analytical Methodologies for Calystegine C2 Research

Chromatographic Techniques for Calystegine C2 Isolation and Purification

Chromatographic methods are fundamental to the separation and purification of this compound from complex natural sources like plant roots. ontosight.ai These techniques exploit the differential partitioning of compounds between a stationary phase and a mobile phase to achieve separation. column-chromatography.com

Ion-exchange chromatography is often a key initial step in the isolation of calystegines from crude plant extracts. researchgate.net This is followed by further purification steps, which may include additional chromatographic techniques to yield the pure compound. ontosight.ai The selection of the appropriate chromatographic method is crucial for obtaining this compound with the high degree of purity required for subsequent analytical procedures. column-chromatography.com

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound isolates. moravek.comopenaccessjournals.com This technique utilizes high pressure to pass a liquid solvent (mobile phase) containing the sample through a column packed with a solid adsorbent material (stationary phase). wikipedia.org The separation is based on the differential interactions of the components with the stationary phase. wikipedia.org

For polar compounds like this compound, hydrophilic interaction liquid chromatography (HILIC) is a particularly suitable HPLC mode. wikipedia.org HILIC is effective for separating hydrophilic compounds that are not well-retained by more common reversed-phase HPLC methods. wikipedia.org The purity of the this compound sample is determined by analyzing the resulting chromatogram, where a single, sharp peak at a specific retention time indicates a high degree of purity. moravek.com The use of a UV detector is common in HPLC systems to identify and quantify the separated components. sci-hub.se

Table 1: Typical HPLC Parameters for Calystegine Analysis

| Parameter | Specification | Purpose |

|---|---|---|

| Column | HILIC | Provides retention and separation of polar analytes like calystegines. |

| Mobile Phase | Acetonitrile (B52724)/Water with buffer | Elutes the compounds through the column; the gradient is optimized for separation. |

| Detector | UV-Vis or Mass Spectrometer | Detects the compounds as they exit the column. |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation. |

| Injection Volume | 5 - 20 µL | The amount of sample introduced into the system. |

This table presents a generalized set of parameters. Specific conditions can vary based on the exact instrumentation and the nature of the sample matrix.

Gas Chromatography (GC) for Volatile this compound Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. thermofisher.com Since calystegines, including this compound, are non-volatile, they require a chemical modification step known as derivatization before they can be analyzed by GC. uni-halle.de This process converts the polar hydroxyl groups into less polar, more volatile derivatives, often by silylation. researchgate.net

Once derivatized, the sample is injected into the GC, where it is vaporized and carried by an inert gas (mobile phase) through a heated column containing a stationary phase. thermofisher.com Separation is achieved based on the differential partitioning of the derivatized analytes between the gas and stationary phases. thermofisher.com GC is frequently coupled with a mass spectrometer (GC-MS) for detection and identification, which provides both retention time data from the GC and mass spectral data for structural confirmation. researchgate.netnih.gov This combination is a cornerstone for the quantitative analysis of calystegines in various plant and food matrices. nih.govresearchgate.net

Spectroscopic Methods for Structural Elucidation of this compound Derivatives

Spectroscopic techniques are essential for determining the intricate three-dimensional structure of this compound and its derivatives. These methods provide detailed information about the connectivity of atoms and their spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural and stereochemical elucidation of organic molecules like this compound. hyphadiscovery.comipb.pt It provides data on the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C). magritek.com

For complex molecules, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed. ipb.pt ¹H NMR provides information about the number and types of protons, while ¹³C NMR details the carbon skeleton. magritek.com 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), reveal the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure. hyphadiscovery.com NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are particularly crucial for determining the stereochemistry by identifying protons that are close to each other in space. hyphadiscovery.com The precise spatial arrangement of the hydroxyl groups and the nitrogen atom within the bicyclic nortropane structure of this compound is critical for its biological activity. ontosight.ai

Table 2: Illustrative ¹³C NMR Chemical Shifts for a Calystegine Scaffold

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C1 | ~73 |

| C2 | ~71 |

| C3 | ~72 |

| C6 | ~71 |

Note: This data is illustrative for a calystegine-type structure and is based on general information for similar compounds. Actual values for this compound may vary.

Mass Spectrometry Applications in this compound Metabolomics and Biosynthesis

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. nih.gov It is a cornerstone of metabolomics, the large-scale study of small molecules within biological systems. nih.gov In this compound research, MS, particularly when coupled with chromatographic techniques like GC-MS and LC-MS, is invaluable for both metabolic profiling and investigating biosynthetic pathways. nih.govchemrxiv.org

In metabolomics studies, these hyphenated techniques allow for the detection and quantification of this compound and related metabolites in complex biological samples. news-medical.netmdpi.com This can help to understand how the levels of these compounds change in response to different biological conditions or stimuli. news-medical.net For biosynthetic studies, stable isotope-labeled precursors can be introduced into a biological system, and MS can then be used to track the incorporation of these isotopes into this compound and its intermediates. This provides direct evidence for the steps involved in its formation within the plant. uni-halle.de

HPLC-MS/MS for Detection and Quantification in Complex Matrices

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a cornerstone technique for the analysis of this compound in complex matrices. nih.gov This method is favored for its ability to separate the target analyte from a multitude of other compounds and to detect it with high specificity and sensitivity, even at trace levels. alwsci.com The complexity of matrices such as plant tissues, food products, and biological fluids presents a significant challenge due to matrix effects, where co-eluting substances can suppress or enhance the ionization of the analyte, potentially compromising the accuracy of quantification. nih.govwaters.com

To mitigate these challenges, a systematic approach is employed:

Sample Preparation: The initial step involves extracting the alkaloids from the sample. An effective extraction and clean-up procedure is crucial. waters.com Methods like solid-phase extraction (SPE) are optimized to remove interfering components. waters.comnih.gov For tropane (B1204802) alkaloids, mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, has been shown to produce exceptionally clean extracts, thereby reducing matrix effects significantly. nih.gov

Chromatographic Separation: HPLC separates this compound from other compounds before it enters the mass spectrometer. Due to the polar nature of calystegines, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a suitable separation mode. waters.com Alternatively, reversed-phase chromatography can be used, and manipulating mobile phase properties like pH can alter the retention of basic compounds like calystegines to improve separation from matrix components. nih.gov The use of Ultra-High-Performance Liquid Chromatography (UPLC) offers faster analysis times and improved resolution, which can also help minimize matrix effects. nih.gov

Mass Spectrometric Detection: Following separation, the analyte is ionized, typically using electrospray ionization (ESI), and detected by the mass spectrometer. nih.gov Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is used for quantification. In MRM, a specific precursor ion (the molecular ion of this compound) is selected and fragmented, and a resulting unique product ion is monitored. This process provides excellent selectivity and sensitivity. nih.gov

To ensure accurate quantification, matrix-matched calibration standards or the use of a stable isotope-labeled internal standard are common strategies to compensate for any remaining matrix effects. nih.gov

Table 1: Illustrative HPLC-MS/MS Parameters for Tropane Alkaloid Analysis This table provides a generalized example of parameters that could be adapted for this compound analysis.

| Parameter | Setting | Purpose |

| Chromatography | UPLC/HPLC with HILIC or Reversed-Phase Column | Separates this compound from other matrix components. waters.comnih.gov |

| Mobile Phase | Gradient of acetonitrile and water with additives (e.g., formic acid) | Elutes the analyte and facilitates ionization. researchgate.net |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Generates charged ions from the analyte molecules for MS detection. nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification by monitoring specific ion transitions. nih.gov |

| Calibration | Matrix-Matched Standards or Isotope-Labeled Internal Standard | Compensates for matrix effects to ensure accurate quantitative results. nih.gov |

Identification of Biosynthetic Intermediates and Metabolites

The biosynthesis of calystegines is a branch of the tropane alkaloid pathway. researchgate.net While the complete enzymatic sequence leading to this compound has not been fully described, key precursors and intermediates are known. researchgate.netnih.gov The pathway begins with the amino acids ornithine or arginine, which are converted through several steps to the common precursor for all tropane alkaloids, the N-methyl-Δ¹-pyrrolinium cation. nih.gov

This cation is a critical branch point. For calystegine biosynthesis, the pathway proceeds to tropinone (B130398), which is then stereospecifically reduced by the enzyme tropinone reductase II (TR-II) to form pseudotropine. nih.govresearchgate.net Pseudotropine is the direct precursor to the calystegines. researchgate.netnih.gov The subsequent steps to form this compound involve a series of hydroxylation reactions, although the specific hydroxylase enzymes responsible have not yet been identified. researchgate.net

The term "metabolites" in this context can refer to these biosynthetic intermediates or to other related calystegines that are produced by the plant and often co-occur with this compound. For instance, various plant species are known to produce a profile of several calystegines, such as those in groups A, B, and C, which differ in the number and position of hydroxyl groups. researchgate.netresearchgate.net

Table 2: Known Biosynthetic Intermediates in the Pathway to Calystegines

| Intermediate | Role in Pathway |

| Ornithine / Arginine | Initial amino acid precursors. nih.gov |

| Putrescine | Formed from the initial amino acids. nih.govresearchgate.net |

| N-methyl-Δ¹-pyrrolinium cation | Key branch-point intermediate for all tropane alkaloids. nih.gov |

| Tropinone | Central intermediate formed from the cation. nih.govresearchgate.net |

| Pseudotropine | Direct precursor to calystegines, formed by the reduction of tropinone by TR-II. nih.govresearchgate.net |

Quantitative Analysis of this compound in Biological Matrices (Research Applications)

Quantitative analysis of this compound and other related alkaloids in biological matrices, primarily plants, is essential for understanding their distribution, biosynthesis, and ecological roles. Research applications include screening plant species for these compounds, understanding how their concentrations change with plant development, and assessing their presence in food crops. tu-dortmund.dewur.nl

For example, calystegines, including C-group members, have been identified and quantified in various plant families, notably the Solanaceae and Convolvulaceae. researchgate.net Duboisia leichhardtii is a plant species known to produce Calystegine C1 and C2. researchgate.net Surveys of common food crops have also revealed the presence of various calystegines. While this compound is less commonly reported in these surveys than A- and B-group calystegines, its analysis is part of a comprehensive profiling of these nortropane alkaloids. wur.nlfood.gov.uk One study reported the detection of this compound in mussel samples, demonstrating the application of LC-MS analysis in complex animal matrices as well. scispace.com

The concentrations of these compounds can vary significantly between different species and even different parts of the same plant. wur.nl

Table 3: Examples of Quantitative Analysis of Calystegines in Various Biological Matrices This table presents findings for various calystegines to illustrate the application of quantitative analysis, including specific data for C-group calystegines where available.

| Biological Matrix | Calystegine(s) Detected | Reported Concentration (mg/kg fresh weight, unless noted) | Reference |

| Duboisia leichhardtii (leaves) | Calystegine C1, C2 | Presence confirmed, specific quantification not detailed in source. | researchgate.net |

| Sweet Potato (Ipomoea batatas) (tuber) | Calystegine C1 | 0.61–9.0 mg/kg | wur.nl |

| Potato (Solanum tuberosum) (tuber) | Calystegine A3, B2, B4 | A3: up to 310 mg/kg; B2: 32 mg/kg (avg); B4: 7 mg/kg (avg) | wur.nlfood.gov.uk |

| Aubergine (Solanum melongena) | Calystegine A3, B1, B2 | B2: up to 124.8 mg/kg | food.gov.uk |

| Mussels (unspecified) | This compound | Detected in 30 samples, specific quantification not detailed in source. | scispace.com |

Metabolism and Pharmacokinetics of Calystegine C2 Pre Clinical Focus

Absorption, Distribution, Metabolism, and Excretion (ADME) of Calystegine C2 in Animal Models

Detailed in vivo ADME studies for this compound, which would typically involve the use of radiolabeled compounds to trace the molecule's fate in an organism, have not been extensively published. criver.com Such studies are critical for providing quantitative data on the extent and rate of absorption, the routes of excretion for the parent compound and its metabolites, and the distribution of the compound throughout the body. criver.com

Generally, calystegines are polyhydroxylated nortropane alkaloids, and their high polarity is expected to influence their absorption and distribution. mdpi.com This hydrophilicity suggests that they may not readily cross biological membranes, such as the blood-brain barrier, which could limit their effects on the central nervous system. mdpi.com The metabolic pathways for atropine (B194438) and scopolamine (B1681570), other tropane (B1204802) alkaloids, have been shown to differ, with atropine having high oral bioavailability and scopolamine having lower bioavailability, underscoring that absorption characteristics cannot be reliably extrapolated even between related compounds. food.gov.uk

A study involving the administration of Calystegines A3, B2, and C1 to mice via osmotic minipumps for 28 days found that the mice remained clinically normal. nih.gov This suggests that, at the doses administered, these calystegines, including C1 which is structurally similar to C2, may have limited absorption or are not extensively metabolized to toxic compounds in mice. nih.gov The study also noted that rodents might be relatively resistant to the toxic effects of some glycosidase inhibitors, making them potentially poor models for toxicity studies. nih.gov

Biliary excretion is a potential route for absorbed compounds, and studies on other xenobiotics indicate that this pathway can be significant for compounds metabolized in the liver. criver.com However, specific data on the biliary excretion of this compound is not available.

To provide a clearer picture of ADME properties, studies often utilize various administration routes. criver.com A comprehensive pre-clinical ADME package would typically include mass balance studies to account for all administered radioactivity, quantitative tissue distribution, and analysis of excretion routes. criver.combioivt.com

Table 1: General Methodologies for Pre-clinical ADME Studies

| Parameter | Methodology | Information Gained |

| Absorption | Oral, intravenous, and other relevant routes of administration in animal models (e.g., rats, mice). Measurement of plasma concentrations over time. | Rate and extent of absorption, bioavailability. |

| Distribution | Quantitative whole-body autoradiography (QWBA) or tissue dissection following administration of a radiolabeled compound. | Identification of target tissues, potential for accumulation, and ability to cross biological barriers. |

| Metabolism | Analysis of plasma, urine, and feces for metabolites using techniques like LC-MS/MS. | Identification of metabolic pathways and major metabolites. |

| Excretion | Collection and analysis of urine, feces, and expired air over time to measure radioactivity. | Primary routes and rate of elimination from the body. |

Identification and Characterization of this compound Metabolites in Pre-clinical Systems

The identification of metabolites is a critical step in understanding the biotransformation of a compound. For this compound, there is a lack of published data identifying its specific metabolites in pre-clinical systems. In general, drug metabolism involves Phase I (functionalization) and Phase II (conjugation) reactions to increase the water solubility of xenobiotics and facilitate their excretion. ijmrhs.com

For tropane alkaloids, N-demethylation is a known metabolic pathway. researchgate.net However, calystegines, including this compound, are nortropane alkaloids, meaning they already lack the N-methyl group found in alkaloids like atropine. mdpi.com The metabolic fate of the nortropane skeleton of calystegines is not well-described. wur.nl Potential metabolic reactions could involve oxidation of the hydroxyl groups or conjugation reactions.

Metabolite profiling is typically conducted using advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) on samples from in vivo ADME studies. criver.com This allows for the separation and identification of the parent drug and its various metabolites. Without specific studies on this compound, any discussion of its metabolites remains speculative.

Table 2: Potential Metabolic Reactions for Polyhydroxylated Alkaloids

| Metabolic Phase | Reaction Type | Potential Effect on this compound |

| Phase I | Oxidation | Introduction of additional hydroxyl groups or oxidation of existing ones to ketones. |

| Phase I | Hydrolysis | Not typically expected for the core nortropane structure. |

| Phase II | Glucuronidation | Conjugation of glucuronic acid to hydroxyl groups to increase water solubility for excretion. |

| Phase II | Sulfation | Conjugation of sulfate (B86663) groups to hydroxyl groups. |

Enzyme Systems Involved in this compound Biotransformation (e.g., Hepatic Enzymes)

The liver is the primary site of drug metabolism, involving a variety of enzyme systems. sigmaaldrich.com The cytochrome P450 (CYP) superfamily of enzymes is a major player in the Phase I metabolism of many xenobiotics. ijmrhs.com While CYP3A4 is a key isoenzyme in the biotransformation of many compounds, its specific role in this compound metabolism has not been determined. techscience.comnih.gov

In vitro studies on other calystegines have shown inhibitory effects on mammalian liver glycosidases. researchgate.net For instance, Calystegines A3 and B2 were found to selectively inhibit rat liver β-glucosidase activity. researchgate.net This suggests that glycosidases could potentially be involved in the metabolism of calystegines, although inhibition of an enzyme does not necessarily mean the inhibitor is also a substrate for that enzyme. A study on the comparative pathology of Calystegines A3, B2, and C1 in mice showed that only high-dose Calystegine A3 produced minimal hepatic changes, suggesting that significant metabolism by hepatic enzymes leading to toxicity might be limited for B2 and C1 in this species. nih.gov

The biosynthesis of calystegines is known to originate from pseudotropine, a reaction catalyzed by tropinone (B130398) reductase II (TR-II). mdpi.com While this relates to the formation of the molecule in plants, it does not inform on its breakdown in animal systems.

Further research is needed to identify the specific enzyme systems, such as CYP isozymes or other hepatic enzymes, responsible for the biotransformation of this compound in pre-clinical models.

Pre-clinical Pharmacokinetic Profiling and Modeling of this compound

A comprehensive pre-clinical pharmacokinetic profile for this compound is not currently available in the literature. Such a profile would involve the determination of key parameters that describe the time course of the drug's concentration in the body. These parameters are typically derived from plasma concentration-time data following administration of the compound in animal models like rats or mice. enamine.netnih.gov

Pharmacokinetic modeling uses mathematical models to describe and predict the ADME properties of a drug. Non-compartmental analysis (NCA) is often used to calculate key parameters without assuming a specific compartmental model for the body.

Table 3: Key Pre-clinical Pharmacokinetic Parameters

| Parameter | Description |

| Cmax | Maximum (peak) plasma concentration of a drug after administration. |

| Tmax | Time at which Cmax is reached. |

| AUC (Area Under the Curve) | The integral of the plasma concentration-time curve, representing total drug exposure. |

| t1/2 (Half-life) | Time required for the plasma concentration of a drug to decrease by half. |

| CL (Clearance) | The volume of plasma cleared of the drug per unit time. |

| Vd (Volume of Distribution) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

| F (Bioavailability) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |

Without experimental data from in vivo studies on this compound, these parameters cannot be determined. The development of a validated analytical method, for instance using HPLC, to quantify this compound in biological matrices like rat plasma would be a prerequisite for such studies. plos.org The hydrophilic nature of calystegines suggests that their pharmacokinetic profiles might be characterized by rapid elimination and a limited volume of distribution, but this remains to be confirmed experimentally for this compound. mdpi.com

Derivatives, Analogues, and Prodrug Strategies for Calystegine C2

Synthesis and Biological Evaluation of Calystegine C2 Analogues